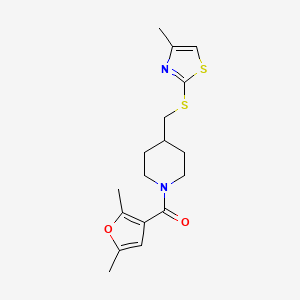
(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a 2,5-dimethylfuran-3-yl group, a 4-methylthiazol-2-yl group, and a piperidin-1-yl group . These groups are common in organic chemistry and are often found in various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2,5-dimethylfuran-3-yl group would contribute a five-membered ring with oxygen and two methyl groups . The 4-methylthiazol-2-yl group would add another five-membered ring with nitrogen and sulfur atoms . The piperidin-1-yl group would add a six-membered ring with one nitrogen atom .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Compounds structurally related to "(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone" have been extensively studied for their metabolism and pharmacokinetics. For instance, studies on SB-649868, an orexin 1 and 2 receptor antagonist, highlight the importance of understanding the disposition, metabolism, and elimination pathways of novel therapeutic agents. The study by Renzulli et al. (2011) on SB-649868 in humans revealed that elimination primarily occurs via feces, with metabolic pathways involving oxidation and rearrangement processes (Renzulli et al., 2011). This research underscores the significance of detailed pharmacokinetic studies in drug development, potentially applicable to compounds like "(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone".
Toxicology and Safety Assessment
The evaluation of toxicological profiles is critical for any compound with potential therapeutic applications. The study of methanol and its metabolites, as reported by Alonso et al. (2010), offers an example of how volatile organic compounds in breath can serve as biomarkers for exposure to toxic substances. The detection of specific metabolites like 2,5-dimethylfuran in the breath of smokers compared to non-smokers (Alonso et al., 2010) illustrates the broader applicability of such research in assessing exposure to hazardous compounds. This approach could be relevant for monitoring exposure to "(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone" and its metabolites in clinical or environmental settings.
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-11-9-22-17(18-11)23-10-14-4-6-19(7-5-14)16(20)15-8-12(2)21-13(15)3/h8-9,14H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHFISHYUNIYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)
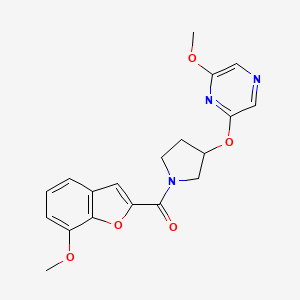
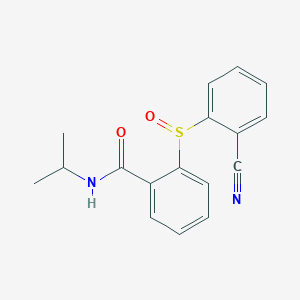

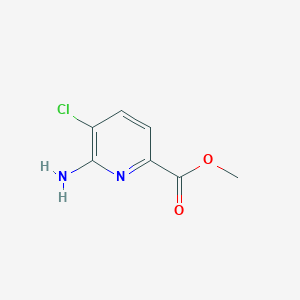

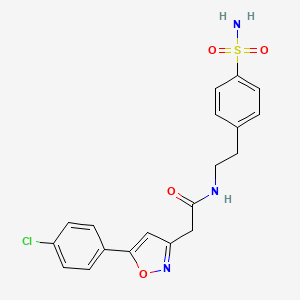
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2576761.png)
![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B2576763.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2576766.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2576767.png)

